![molecular formula C14H20N2 B1377265 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1506066-94-9](/img/structure/B1377265.png)
5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine
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Description
5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C14H20N2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a benzyl group attached . The InChI code for this compound is 1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H .Scientific Research Applications
Cancer Therapy: FGFR Kinase Inhibition
“5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine” derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancer types. These compounds can inhibit FGFR kinase activity, thereby disrupting cancer cell proliferation and survival .
Angiogenesis Modulation
Due to their effect on FGFRs, these compounds can modulate angiogenesis—the formation of new blood vessels—which is a crucial process not only in cancer progression but also in wound healing and embryogenesis .
Tissue Homeostasis and Repair
FGFRs play a significant role in tissue homeostasis and repair. Compounds targeting these receptors could be used to enhance tissue regeneration and repair mechanisms, potentially aiding in recovery from injuries .
Anti-Tumor Pharmacology
The derivatives of “5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine” can be utilized in anti-tumor pharmacology to develop new medications that target tumor growth and metastasis by inhibiting FGFR-related pathways .
Targeted Cancer Therapeutics
These compounds can be designed to selectively target cancer cells with aberrant FGFR activity, minimizing the impact on normal cells and reducing side effects commonly associated with cancer treatments .
Drug Development and Optimization
The structural properties of “5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine” allow for the optimization of drug candidates with improved selectivity and metabolic properties, making them promising leads for further development in targeted therapies .
properties
IUPAC Name |
5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-7-14-13(11-16)6-8-15-14/h1-5,13-15H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYKYWJRWSXJPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine |
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